molecular formula C24H18ClF2N3O2 B2631449 N-(2-chlorophenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide CAS No. 1013757-36-2

N-(2-chlorophenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Cat. No.: B2631449
CAS No.: 1013757-36-2
M. Wt: 453.87
InChI Key: HYZGWLASZRTJKN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with various functional groups, including chlorophenyl, fluorobenzyl, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2-chlorophenyl and 3-fluorobenzyl groups can be achieved through nucleophilic substitution reactions. For example, the reaction of the pyrazole intermediate with 2-chlorobenzyl chloride and 3-fluorobenzyl bromide in the presence of a base like potassium carbonate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be accomplished by reacting the substituted pyrazole with an appropriate amine under dehydrating conditions, such as using carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may serve as a probe or inhibitor in biochemical studies, particularly those involving enzyme activity or receptor binding.

    Medicine: Due to its structural features, it could be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: The compound might find use in the development of new agrochemicals or pharmaceuticals, given its potential biological activity.

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity. Alternatively, it might bind to a receptor, modulating its activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-1-(2-fluorobenzyl)-3-((2-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide
  • N-(2-chlorophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Uniqueness

N-(2-chlorophenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is unique due to the specific positioning of the fluorobenzyl groups, which can influence its chemical reactivity and biological activity. The presence of both 2-chlorophenyl and 3-fluorobenzyl groups may confer distinct properties compared to similar compounds with different substituents, potentially leading to unique applications or effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-chlorophenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClF2N3O2/c25-21-9-1-2-10-22(21)28-23(31)20-14-30(13-16-5-3-7-18(26)11-16)29-24(20)32-15-17-6-4-8-19(27)12-17/h1-12,14H,13,15H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZGWLASZRTJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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